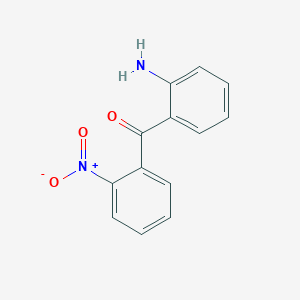

2-Amino-2'-nitrobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOBOCOXFKIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Amino-2'-nitrobenzophenone

Foreword: The Strategic Importance of 2-Amino-2'-nitrobenzophenone

This compound and its substituted analogues are cornerstone intermediates in the field of medicinal and organic chemistry.[1][2] These compounds serve as versatile synthons for the construction of a wide array of heterocyclic systems, including quinolines, acridones, and, most notably, the pharmacologically significant 1,4-benzodiazepines.[1][3][4] The strategic placement of the amino and nitro functional groups on adjacent phenyl rings provides the requisite reactivity for ring-closure reactions that form the core of numerous therapeutic agents.[5][6] This guide offers an in-depth exploration of the prevalent synthesis mechanisms, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and professionals in drug development.

Part 1: The Dominant Industrial Pathway: Friedel-Crafts Acylation

The primary industrial route for synthesizing substituted 2-aminobenzophenones, including the nitro- and halo-derivatives, is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction provides a direct and efficient method for constructing the benzophenone core. A key advantage of this strategy is that it avoids direct nitration of a pre-formed benzophenone, a process that would likely yield a complex mixture of isomers requiring difficult separation.[5][7]

Core Mechanism and Rationale

The synthesis proceeds by reacting an appropriately substituted benzoyl chloride with a substituted aniline in the presence of a Lewis acid catalyst, most commonly anhydrous zinc chloride (ZnCl₂) or aluminum trichloride (AlCl₃).[5][8][9]

The mechanism unfolds in three critical stages:

-

Generation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the benzoyl chloride. This polarization dramatically increases the electrophilicity of the carbonyl carbon, forming a highly reactive acylium ion or a strongly polarized complex.[5] This activation step is crucial, as the benzoyl chloride itself is not electrophilic enough to react with the aniline derivative.

-

Electrophilic Aromatic Substitution (EAS): The electron-rich aniline ring, activated by the amino group, acts as the nucleophile. It attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (which can be the chloride ion from the catalyst complex) abstracts a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and yields the final 2-aminobenzophenone product. The catalyst is regenerated in the process, although in practice, more than a catalytic amount is often required as it complexes with the product.[10]

Caption: High-level overview of different synthesis strategies.

Part 3: Application in Benzodiazepine Synthesis

The synthesized this compound is a critical precursor for 1,4-benzodiazepines like Flunitrazepam. [5]The general transformation involves building the seven-membered diazepine ring onto the benzophenone core.

General Workflow:

-

Acylation of Amino Group: The primary amino group is first acylated, typically with chloroacetyl chloride, to form a 2-(2-chloroacetamido)-benzophenone intermediate. [11]This step introduces the necessary carbon backbone for the diazepine ring.

-

Intramolecular Cyclization: The chloroacetamido intermediate is then treated with a source of ammonia (e.g., hexamethylenetetramine or methanolic ammonia). [3][11]This induces an intramolecular nucleophilic substitution, where the newly formed amide nitrogen attacks the carbon bearing the chlorine atom, leading to the cyclization and formation of the benzodiazepine ring system. [5]

Sources

- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 8. CN105439869A - Preparation method of 2'-nitrobenzophenone - Google Patents [patents.google.com]

- 9. US5364972A - Preparation of nitrobenzophenones, and a color-stable modification of a benzophenone-azopyridone dye - Google Patents [patents.google.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling of 2-Amino-2'-nitrobenzophenone: A Technical Guide

The following technical guide details the physicochemical properties, synthetic utility, and analytical profiling of 2-Amino-2'-nitrobenzophenone .

Executive Summary

This compound (CAS: 1444-72-0 ) is a critical diarylketone intermediate used in the medicinal chemistry of 1,4-benzodiazepines . Distinct from its isomer 2-amino-5-nitrobenzophenone (a precursor to Nitrazepam), this 2'-nitro derivative serves as a strategic "switchable scaffold." Its unique substitution pattern allows for the sequential introduction of pharmacophores at the 2'-position—such as the 2'-chloro group found in Clonazepam and Lorazepam —via reduction and Sandmeyer transformations. This guide provides a comprehensive physicochemical analysis to support its application in drug development and impurity profiling.

Chemical Identity & Molecular Descriptors

This compound features a benzophenone core substituted with an amino group at the 2-position of the first ring and a nitro group at the 2'-position of the second ring.[1] The steric bulk of the ortho-substituents forces the two phenyl rings out of coplanarity, influencing its spectral and solubility profiles.

| Descriptor | Value |

| CAS Registry Number | 1444-72-0 |

| IUPAC Name | (2-Aminophenyl)(2-nitrophenyl)methanone |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.23 g/mol |

| SMILES | Nc1ccccc1C(=O)c1ccccc1[O-] |

| InChI Key | PMBOBOCOXFKIAG-UHFFFAOYSA-N |

| Appearance | Yellow to orange crystalline solid |

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for formulation and synthesis planning.

Core Physical Data

| Property | Value | Context/Notes |

| Melting Point | 149–150 °C | Sharp transition indicating high crystallinity [1][5]. |

| Boiling Point | 486.1 ± 30.0 °C | Predicted at 760 mmHg; decomposes before boiling. |

| Density | 1.333 ± 0.06 g/cm³ | Solid state packing density.[2] |

| Flash Point | 247.8 °C | Safety threshold for high-temp reactions. |

Solubility & Lipophilicity

The molecule exhibits low aqueous solubility due to its aromatic, non-ionic character at neutral pH. It is highly soluble in polar aprotic solvents, making them ideal for nucleophilic substitution reactions.

| Solvent | Solubility Rating | Application |

| Water | Insoluble (< 0.1 mg/mL) | Requires organic co-solvent for reverse-phase HPLC. |

| Dichloromethane | Soluble | Preferred for extraction and acylation reactions. |

| Ethanol/Methanol | Moderate | Useful for recrystallization (often with water antisolvent). |

| DMSO/DMF | High | Standard for stock solutions (>10 mM). |

| LogP (Octanol/Water) | ~2.5 – 3.5 | Lipophilic; readily crosses biological membranes. |

| pKa (Amino Group) | -0.93 ± 0.10 | Predicted.[2] The amino group is extremely weakly basic due to the electron-withdrawing carbonyl and intramolecular H-bonding (N-H···O=C). It does not protonate in physiological pH [1]. |

Synthetic Utility & Reactivity Profile

This compound is not merely a building block but a gateway to 2'-functionalized benzodiazepines. The nitro group acts as a masked amine or halide, while the amino group serves as the anchor for the diazepine ring closure.

Transformation Pathway

The diagram below illustrates the "Sandmeyer Sequence," a classic route utilized in patent literature (e.g., Hoffmann-La Roche) to convert the 2'-nitro motif into the 2'-chloro motif essential for drugs like Clonazepam analogs.

Figure 1: Synthetic workflow transforming this compound into pharmacologically active benzodiazepine scaffolds via Sandmeyer chemistry and reductive cyclization [2][3].

Key Reactions

-

Sandmeyer Reaction: The 2-amino group is diazotized and replaced with a chloride (using CuCl) to yield 2-chloro-2'-nitrobenzophenone . This activates the ring for subsequent amination or reduction steps.

-

Reduction: The 2'-nitro group can be selectively reduced to an amine (using H₂/Raney Ni), yielding 2,2'-diaminobenzophenone or 2-amino-2'-chlorobenzophenone (if the order of steps is swapped), which are precursors to tricyclic benzodiazepines [3].

-

Cyclization: Reaction with bromoacetyl bromide followed by ammonia treatment yields the 1,4-benzodiazepine-2-one ring structure.

Analytical Methodologies

For quality control and impurity detection, High-Performance Liquid Chromatography (HPLC) is the standard. The following protocol ensures separation from related benzophenones (e.g., 2-amino-5-nitrobenzophenone).

HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0-2 min: 20% B (Isocratic hold)

-

2-15 min: 20% → 80% B (Linear ramp)

-

15-20 min: 80% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic π-π) and 360 nm (n-π of nitro/carbonyl conjugation).

-

Retention Time: Expect elution between 8–12 minutes, distinct from the more polar 2-amino-5-nitro isomer [4][6].

Spectral Identification

-

UV-Vis:

typically around 240 nm and 350 nm in methanol. The yellow color arises from the tailing absorption into the visible region caused by the nitro-carbonyl conjugation. -

IR Spectroscopy:

-

N-H Stretch: Doublet at 3350–3450 cm⁻¹ (primary amine).

-

C=O Stretch: ~1640–1650 cm⁻¹ (lowered by conjugation and H-bonding).

-

NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

Stability & Handling

-

Hydrolysis: Stable in neutral aqueous media. Under strong acidic conditions (refluxing HCl), the benzophenone linkage is robust, but the amide bonds of derived benzodiazepines will hydrolyze back to this benzophenone precursor.

-

Photostability: Benzophenones are photosensitizers. Protect pure substance from prolonged exposure to UV light to prevent radical abstraction reactions.

-

Storage: Store at 2–8°C in a dry, dark container.

References

-

ChemicalBook. (2025). 2-Amino-2'-nitro-Benzophenone Properties and MSDS. Available at:

-

Keller, O., Steiger, N., & Sternbach, L. H. (1965). 2-Amino-2'-halo-5-nitro benzophenones. US Patent 3,203,990. Hoffmann-La Roche Inc.[3] Available at:

-

Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines.[3][4][5] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry.

-

BenchChem. (2025). HPLC Method for the Analysis of 2-Amino-5-nitrobenzophenone (Analogous Protocol). Available at:

-

VulcanChem. (2024). Physicochemical data for Nitrobenzophenone derivatives. Available at:

-

Agilent Technologies. (2010).[6] Analysis of Amino Precursors by HPLC. Available at:

Sources

- 1. 2-CHLORO-2''-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-amino-2'-nitro-Benzophenone | 1444-72-0 [chemicalbook.com]

- 3. US3109843A - Process for preparing - Google Patents [patents.google.com]

- 4. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]

- 5. US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

Reactivity and chemical behavior of 2-Amino-2'-nitrobenzophenone

Technical Whitepaper: Chemical Dynamics and Synthetic Utility of 2-Amino-2'-nitrobenzophenone

Executive Summary: The Dual-Pathway Scaffold

This compound (ANBP) represents a critical bifurcation point in heterocyclic synthesis. Unlike its more common isomer, 2-amino-5-nitrobenzophenone (the precursor to Nitrazepam), ANBP possesses a unique ortho-ortho' substitution pattern across the diphenylmethanone bridge. This structural arrangement allows access to two distinct pharmacological classes depending on the chemoselective activation of its functional groups:

-

The 1,4-Benzodiazepine Pathway: Preservation of the nitro group while functionalizing the amine leads to 1,4-benzodiazepines with a sterically demanding 2'-nitro substituent.

-

The Dibenzo[b,e][1,4]diazepine Pathway: Reductive activation of the nitro group triggers an intramolecular condensation, yielding tricyclic dibenzodiazepine cores (analogous to Clozapine scaffolds).

This guide delineates the reactivity profile of ANBP, providing validated protocols for both synthetic trajectories.

Structural Analysis & Electronic Profile

The reactivity of ANBP is governed by the electronic "push-pull" dynamics and steric locking induced by the 2'-nitro group.

-

The Carbonyl Bridge: The central ketone is deactivated toward nucleophilic attack relative to unsubstituted benzophenone due to the steric bulk of the ortho-nitro group (Ring B), despite the electron-withdrawing nature of the nitro group which would theoretically increase electrophilicity.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the 2-amino proton and the carbonyl oxygen. This stabilizes the ground state but reduces the nucleophilicity of the amine, often requiring elevated temperatures or stronger acylating agents for functionalization.

-

The 2'-Nitro Substituent: Positioned on the pendant ring, this group exerts a strong inductive effect. In metabolic or synthetic reduction scenarios, it serves as a "latent nucleophile" (upon conversion to

), enabling ring closure across the ketone bridge.

Diagram 1: Chemoselective Reactivity Landscape

Caption: Divergent synthetic pathways for ANBP. Pathway A (top) yields bicyclic 1,4-benzodiazepines. Pathway B (bottom) yields tricyclic dibenzodiazepines.

Pathway I: The 1,4-Benzodiazepine Synthesis (Sternbach Modification)

This pathway follows the classic Sternbach synthesis but must account for the 2'-nitro group's steric influence. The goal is to build the diazepine ring on top of the amino-ketone scaffold without disturbing the nitro group.

Mechanism & Causality[1]

-

N-Acylation: The 2-amino group reacts with chloroacetyl chloride. Causality: The chlorine atom in the reagent serves as a leaving group for the subsequent ring closure.

-

Amination: The chloroacetamide intermediate reacts with ammonia (or hexamine). Causality: This installs the terminal nitrogen required for the 7-membered ring.

-

Cyclization: Acid-catalyzed dehydration closes the ring.

Note: The 2'-nitro group remains intact, providing a handle for late-stage functionalization or serving as a bioisostere for 2'-chloro substituents (as seen in Clonazepam, though Clonazepam is a 5-nitro derivative).

Pathway II: The Dibenzo[b,e][1,4]diazepine Synthesis

This is the chemically distinct utility of the 2-amino-2'-nitro isomer. By reducing the nitro group, the molecule becomes a symmetric or pseudo-symmetric diamine (2,2'-diaminobenzophenone).

Mechanism & Causality[1]

-

Nitro Reduction: Catalytic hydrogenation or chemical reduction (Fe/HCl) converts

to -

Condensation: The newly formed amine is perfectly positioned to attack the carbonyl carbon.

-

Dehydration: Loss of water yields the imine bond, fusing the two phenyl rings into a tricyclic system.

Application: This scaffold is the core of "atypical" antipsychotic structures (e.g., Clozapine analogs), where the tricyclic nature is essential for receptor binding profiles.

Experimental Protocols

The following protocols are designed for reproducibility and high purity.

Protocol A: Synthesis of 2-(2-Chloroacetamido)-2'-nitrobenzophenone

Target: Precursor for 1,4-Benzodiazepines

| Parameter | Specification |

| Reagents | ANBP (1.0 eq), Chloroacetyl chloride (1.2 eq), NaHCO3 (Solid), Toluene (Solvent) |

| Temperature | Reflux (110°C) |

| Time | 2–4 Hours |

| Monitoring | TLC (Hexane:EtOAc 3:1) - Watch for disappearance of bright yellow ANBP. |

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of this compound in 50 mL of dry toluene.

-

Addition: Add 1.5 equivalents of solid sodium bicarbonate (to scavenge HCl without hydrolyzing the chloride).

-

Acylation: Add 1.2 equivalents of chloroacetyl chloride dropwise at room temperature.

-

Reflux: Heat to reflux.[1] The evolution of CO2 indicates the reaction progress.

-

Workup: Cool to RT. Filter off inorganic salts. Wash the filtrate with water (2 x 20 mL) to remove excess acid/salts.

-

Isolation: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol.[2]

-

Validation: Product should be a pale yellow solid, MP approx. 115-120°C.

-

Protocol B: Reductive Cyclization to 11H-Dibenzo[b,e][1,4]diazepine

Target: Tricyclic Core Synthesis

| Parameter | Specification |

| Reagents | ANBP (1.0 eq), H2 (balloon) or Fe powder, Pd/C (10% wt), Ethanol/Acetic Acid |

| Temperature | 50°C |

| Time | 6–12 Hours |

| Yield Target | >85% |

Step-by-Step:

-

Catalyst Prep: In a hydrogenation vessel, suspend 10% Pd/C (5% by weight of substrate) in Ethanol.

-

Substrate Addition: Add 10 mmol of ANBP. If solubility is poor, add Ethyl Acetate (up to 20% v/v).

-

Acid Catalysis: Add 0.5 mL of Glacial Acetic Acid. Reasoning: The acid catalyzes the final condensation step of the diamine intermediate.

-

Reduction: Hydrogenate at 40-50 psi (or balloon pressure with vigorous stirring) at 50°C.

-

Cyclization Monitoring: The reaction proceeds through the diamine (colorless) to the diazepine (often colored, fluorescent). Monitor by HPLC or TLC.[3]

-

Workup: Filter catalyst through Celite. Neutralize filtrate with NaHCO3.

-

Isolation: Concentrate in vacuo. The product, 11H-dibenzo[b,e][1,4]diazepine, often precipitates upon cooling or addition of water.

Diagram 2: Reductive Cyclization Mechanism

Caption: Mechanistic flow of the reductive cyclization. The dehydration step (Step 4 to 5) acts as the thermodynamic sink, driving the reaction to completion.

Safety & Stability

-

Nitro-Aromatics: ANBP is stable at room temperature but releases toxic nitrogen oxide fumes upon thermal decomposition.

-

Skin Sensitization: Like many benzophenone derivatives, ANBP is a potential contact allergen. Handle with nitrile gloves.

-

Acyl Chlorides: Chloroacetyl chloride is a lachrymator and corrosive. All acylation reactions (Pathway I) must be performed in a fume hood.

References

-

Sternbach, L. H., et al. (1962).[2] Quinazolines and 1,4-Benzodiazepines.[3][4] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[5] Journal of Organic Chemistry.[1]

-

Fryer, R. I. (1991). Bicyclic Diazepines. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

-

El-Shaieb, K. (2011).[6] Synthesis of Dibenzo[b,e][1,4]diazepine Derivatives. Journal of Chemical Research.[6]

-

U.S. Patent 3,203,990. (1965). 2-Amino-2'-halo-5-nitrobenzophenones and methods of synthesis. United States Patent Office.[7]

-

Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.[8][9]

Sources

- 1. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 2. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. tlooto.com [tlooto.com]

- 7. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sdichem.com [sdichem.com]

Synthesis of 2-Amino-2'-nitrobenzophenone derivatives

An In-Depth Technical Guide to the Synthesis of 2-Amino-2'-nitrobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, a class of compounds that serve as critical precursors in the pharmaceutical industry. The primary focus is on the industrially prevalent Friedel-Crafts acylation method, detailing its mechanism, a scalable protocol, and key optimization parameters. We delve into the causality behind experimental choices to provide field-proven insights for researchers. Alternative synthetic strategies, including modern palladium-catalyzed cross-coupling reactions, are also discussed to offer a broader perspective on available methodologies. Furthermore, this guide outlines the subsequent transformation of these benzophenone intermediates into benzodiazepines, a therapeutically significant class of drugs. The content is structured to serve as a practical and authoritative resource for professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of this compound Derivatives

The this compound scaffold is a cornerstone in medicinal chemistry, primarily valued as a pivotal intermediate for constructing more complex molecular architectures.[1] These substituted aromatic ketones are not typically therapeutic agents themselves but are indispensable building blocks for a variety of heterocyclic systems.[1][2]

Their most notable application is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with significant therapeutic utility as muscle relaxants and anticonvulsants.[3] For instance, 2-amino-2'-fluoro-5-nitrobenzophenone is a direct precursor to Flunitrazepam, a potent hypnotic agent.[4][5] The strategic positioning of the amino, nitro, and carbonyl functional groups allows for a series of well-defined chemical transformations to build the characteristic seven-membered diazepine ring.[4]

Synthesizing these molecules, however, presents a distinct challenge: achieving specific regiochemistry. A naive approach, such as the direct nitration of a 2-aminobenzophenone, would result in a mixture of isomers that are difficult and costly to separate on an industrial scale.[4] This guide focuses on robust synthetic strategies that circumvent this issue, providing reliable and scalable access to these valuable intermediates.

Physicochemical Profile: A Representative Example

To understand the physical nature of these intermediates, we present the properties of 2-Amino-2'-fluoro-5-nitrobenzophenone, a commonly used derivative.

| Property | Value | Reference |

| CAS Number | 344-80-9 | [1][4] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [4][5] |

| Molecular Weight | 260.22 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 161-163 °C | [1][4] |

| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [4] |

The Industrial Standard: Friedel-Crafts Acylation

The most prevalent and industrially validated route for synthesizing this compound derivatives is the Friedel-Crafts acylation.[4][6] This method is favored for its high regioselectivity, directly constructing the desired isomer and thereby avoiding complex purification steps.[4][6] The reaction involves the acylation of a substituted aniline with a benzoyl halide in the presence of a Lewis acid catalyst.[3]

Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.[4][7] The causality of the process is as follows:

-

Activation: The Lewis acid, typically anhydrous zinc chloride (ZnCl₂), coordinates to the carbonyl oxygen of the benzoyl chloride derivative. This coordination dramatically increases the electrophilicity of the carbonyl carbon, forming a highly polarized complex or a discrete acylium ion.

-

Nucleophilic Attack: The aniline ring, activated by the electron-donating amino group, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the activated acylium complex.

-

Rearomatization: The resulting intermediate, a Wheland-type complex, loses a proton to restore the aromaticity of the aniline ring. The catalyst is regenerated, yielding the final 2-aminobenzophenone product.

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Scalable Experimental Protocol

The following protocol is adapted from established industrial procedures and patent literature, demonstrating a robust method for large-scale synthesis.[1][3][6]

Materials

| Reagent | Molecular Wt. | Mass (kg) | Moles | Molar Ratio |

| o-Fluorobenzoyl chloride | 158.56 | 3.942 | ~24.86 | ~2.1 |

| p-Nitroaniline | 138.12 | 1.657 | ~12.00 | 1 |

| Anhydrous Zinc Chloride | 136.38 | 2.087 | ~15.30 | ~1.28 |

Protocol

-

Reaction Setup: In a 22 L multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and gas scrubber, combine o-fluorobenzoyl chloride (3.942 kg) and anhydrous zinc chloride (2.087 kg).[4][6] The use of anhydrous ZnCl₂ is critical, as moisture can deactivate the catalyst.[6]

-

Addition of p-Nitroaniline: While stirring, heat the mixture to 140 °C. This elevated temperature ensures the reaction mass remains molten and prevents solidification.[3][4] Gradually add para-nitroaniline (1.657 kg) in small portions over approximately 30 minutes. Controlled addition is crucial to manage the initial exotherm and maintain a steady internal temperature.[1][6]

-

Driving the Reaction: Once the addition is complete, increase the temperature to 200-205 °C and maintain for one hour.[1][6] This higher temperature provides the necessary activation energy to drive the acylation to completion.

-

Workup and Hydrolysis: Cool the reaction mixture. A mixture of water and hydrochloric acid is then added.[6] This step serves to hydrolyze any remaining reactive intermediates and to dissolve the zinc salts for easier removal.

-

Extraction and Neutralization: Extract the product into toluene at an elevated temperature (e.g., 50-60 °C) to ensure product solubility.[3][6] The organic phase is then washed with dilute acid and subsequently with water.[4] A base, such as ammonium hydroxide or caustic soda, is used to neutralize the mixture to a pH of ~11, which helps in removing acidic impurities and fully precipitating the product upon cooling.[3]

-

Purification: The crude product is isolated from the toluene extract.[4] Further purification is achieved by recrystallization from a suitable solvent, which yields the final product with high purity (typically ≥98%).[4] Expected yields for this process are generally in the range of 70-85%.[4]

Scale-Up: Challenges and Solutions

Scaling this reaction requires careful control over several parameters to ensure safety, consistency, and yield.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Catalyst deactivation by moisture. | Monitor reaction progress via TLC/HPLC to confirm completion.[6] Ensure all reagents and the reaction vessel are thoroughly dried; use fresh, anhydrous zinc chloride.[6] |

| Poor Purity | Side reactions due to poor temperature control; Inefficient mixing. | Maintain precise temperature control throughout the process to prevent byproduct formation.[6] Optimize agitation speed and impeller design to ensure homogenous mixing in the large reactor.[6] |

| Product Loss | Inefficient extraction; Incorrect pH during workup. | Optimize solvent volumes and the number of extractions. Ensure pH is carefully controlled during neutralization to maximize product precipitation.[6] |

| Slow Filtration | Formation of very fine particles. | Adjust precipitation conditions (e.g., cooling rate, rate of pH adjustment) to encourage the growth of larger crystals.[6] |

Alternative Synthetic Strategies: A Comparative Look

While Friedel-Crafts acylation is the workhorse, other methods have been developed, often offering milder conditions or different substrate compatibilities.

-

Palladium-Catalyzed Additions: These modern methods involve the palladium-catalyzed addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles.[2][8] This approach offers the advantage of milder reaction conditions compared to the high temperatures of the Friedel-Crafts reaction. However, the cost of the palladium catalyst and the risk of metal contamination in the final product are significant drawbacks for industrial-scale production.[6]

-

Grignard Reagent Additions: The reaction of 2-aminobenzonitriles with aryl Grignard reagents can produce 2-aminobenzophenones in good yields.[2] A primary limitation of this route is the poor functional group tolerance of Grignard reagents, which are incompatible with acidic protons and certain electrophilic groups, thus narrowing the substrate scope.[8]

-

Synthesis from Anthranilic Acid: This route requires the initial protection of the amino group, for example, with p-toluenesulfonyl chloride.[2] The protected anthranilic acid is then converted to its acid chloride and used in a Friedel-Crafts reaction. A significant disadvantage is that the removal of the sulfonamide protecting group requires harsh acidic conditions, which may not be compatible with all derivatives.[2]

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Substituted aniline, Benzoyl halide | Lewis Acid (e.g., ZnCl₂) | High regioselectivity, low-cost materials, scalable.[4][6] | High temperatures, harsh conditions. |

| Pd-Catalyzed Addition | 2-Aminobenzonitrile, Arylboronic acid | Pd catalyst, Base | Milder reaction conditions.[6] | Expensive catalyst, potential for metal contamination.[6] |

| Grignard Addition | 2-Aminobenzonitrile, Aryl halide | Magnesium | Good yields for specific substrates. | Poor functional group tolerance.[8] |

| From Anthranilic Acid | Anthranilic acid, Arene | Protecting group, Lewis Acid | Readily available starting material. | Requires protection/deprotection steps; harsh conditions for deprotection.[2] |

Application in Pharmaceutical Synthesis: The Gateway to Benzodiazepines

The primary value of this compound derivatives lies in their role as a late-stage intermediate for benzodiazepine synthesis. The core structure is readily transformed into the final drug scaffold through a series of key steps.[4]

Caption: General synthetic workflow from benzophenone to benzodiazepine.

The general transformation involves modifying the 2-amino group (e.g., through N-alkylation), followed by reduction of the 2'-nitro group to an amine. This diamine intermediate is then reacted with an amino acid derivative, such as glycine ethyl ester hydrochloride, which sets the stage for the final intramolecular cyclization to form the seven-membered diazepine ring.[4]

Conclusion

The synthesis of this compound derivatives is a well-established field, dominated by the robust and scalable Friedel-Crafts acylation reaction. This method's superior regioselectivity makes it the preferred choice for industrial production, effectively avoiding the formation of isomeric byproducts. While modern catalytic systems offer milder alternatives, they often come with economic and practical challenges that limit their large-scale applicability. For researchers and drug development professionals, a thorough understanding of the Friedel-Crafts protocol, its underlying mechanism, and its scale-up parameters is essential for the efficient production of these vital pharmaceutical intermediates, which continue to be the primary gateway to a wide range of benzodiazepine-based therapeutics.

References

-

Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. Available at: [Link]

-

European Patent Office. (2004). PROCESS FOR PRODUCING 2-AMINOBENZOPHENONE COMPOUND - EP 1099687 B1. European Patent Office. Available at: [Link]

-

ResearchGate. (n.d.). Optimizing the reaction condition between 2-amino benzophenone and DMAD. ResearchGate. Available at: [Link]

-

Ahmed, N., Shamsabadi, A., & Chudasama, V. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]

-

Majumder, S., & Trovitch, R. J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

- Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones. Google Patents.

- Nelson, A. L., & Rachlin, A. I. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. U.S. Patent No. 3,215,737. Google Patents.

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Mini-Review on Synthetic Methodologies for 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safety of 2-Aminobenzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenones are a class of aromatic compounds characterized by a benzoyl group attached to an aniline moiety. These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including anxiolytics, anticonvulsants, and hypnotics, as well as in the manufacturing of dyes and UV absorbers.[1][2] Their prevalence in synthetic chemistry and the potential for human exposure necessitate a thorough understanding of their toxicological profile and safety. This guide provides a comprehensive overview of the current knowledge on the toxicology of 2-aminobenzophenones, with a focus on their metabolic activation, genotoxicity, carcinogenicity, reproductive toxicity, and endocrine-disrupting potential.

Metabolic Activation and Mechanisms of Toxicity

The toxicity of many aromatic amines, including 2-aminobenzophenones, is intrinsically linked to their metabolic activation into reactive electrophilic species.[3][4] The primary route of activation involves the N-hydroxylation of the amino group, a reaction predominantly catalyzed by cytochrome P450 enzymes in the liver.[5] This initial step is critical as it converts the relatively inert parent compound into a more reactive intermediate.

The resulting N-hydroxy metabolite can then undergo further biotransformation, leading to the formation of highly reactive species capable of covalently binding to cellular macromolecules such as DNA and proteins.[6] This macromolecular binding is a key initiating event in the manifestation of various toxicities, including genotoxicity and carcinogenicity.

Caption: Simplified workflow for a two-generation reproductive toxicity study (OECD 416).

Endocrine Disruption

Several benzophenone derivatives have been shown to possess endocrine-disrupting activity, primarily by interacting with estrogen and androgen receptors. [7]The phenolic structure of many of these compounds allows them to mimic endogenous hormones and either activate (agonist) or block (antagonist) hormone receptors. [7] The structure-activity relationship (SAR) for endocrine disruption by benzophenones is complex. The presence and position of hydroxyl and other substituent groups on the benzophenone backbone significantly influence their binding affinity for hormone receptors and their subsequent biological activity. [8]For 2-aminobenzophenones, the amino group and its position relative to the carbonyl group are expected to play a crucial role in their endocrine-disrupting potential.

Safety Data and Quantitative Toxicology

Quantitative toxicological data, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), are essential for risk assessment. [9]However, publicly available data for many 2-aminobenzophenone derivatives are limited. The following table summarizes some of the available data.

| Compound | CAS Number | LD50 (Oral, Rat) | NOAEL | Key Toxicological Findings |

| 2-Aminobenzophenone | 2835-77-0 | Data not available | Data not available | Skin and eye irritant. [10] |

| Benzophenone | 119-61-9 | >10,000 mg/kg | <100 ppm (parental toxicity) | Some evidence of carcinogenicity in rodents. [11] |

| Benzophenone-2 | 131-55-5 | Data not available | Data not available | Potential endocrine disruptor. [12] |

Note: The lack of comprehensive quantitative data for many 2-aminobenzophenone derivatives highlights the need for further toxicological testing to adequately characterize their safety profiles.

Conclusion

The toxicological profile of 2-aminobenzophenones is complex and warrants careful consideration, particularly for compounds with the potential for significant human exposure. The primary toxicological concerns stem from their potential for metabolic activation to reactive intermediates, leading to genotoxicity and carcinogenicity. Furthermore, the endocrine-disrupting potential of this class of compounds is an area of active research and regulatory interest.

For researchers and drug development professionals working with 2-aminobenzophenones, a thorough understanding of their potential toxicities is paramount. The implementation of a robust toxicological testing strategy, including in vitro genotoxicity assays and in vivo studies for systemic and reproductive toxicity, is essential to ensure the safety of these compounds in their intended applications.

References

-

Bioactive molecules with 2‐aminobenzophenone moiety. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

OECD 416: Two-generation reproduction toxicity. (n.d.). Retrieved February 9, 2026, from [Link]

-

A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation - ResearchGate. (2025, August 10). Retrieved February 9, 2026, from [Link]

-

A two-generation reproductive toxicity study of benzophenone in rats - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

-

Metabolic activation of aromatic amines and azo dyes - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

-

Bioactivation and reactivity research advances – 2021 year in review - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

-

Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data - ECETOC. (n.d.). Retrieved February 9, 2026, from [Link]

-

2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

-

Impact of benzophenone-2 exposure on the reproductive outcomes in adult female mice. (2025, September 17). Retrieved February 9, 2026, from [Link]

-

Unusual Biotransformation Reactions - Hypha Discovery. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives - Journal of Chemical Health Risks. (2025, November 12). Retrieved February 9, 2026, from [Link]

-

Reproductive toxicity – two-generation study | Pesticide Registration Toolkit. (n.d.). Retrieved February 9, 2026, from [Link]

-

A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. (2025, August 7). Retrieved February 9, 2026, from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved February 9, 2026, from [Link]

-

Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

-

Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016, June 17). Retrieved February 9, 2026, from [Link]

-

Phase 2 Drug Metabolism |Key Reactions and Pathways in Drug Biotransformation | Pharmacology - YouTube. (2025, March 14). Retrieved February 9, 2026, from [Link]

-

IUBMB-Nicholson Metabolic Maps. (n.d.). Retrieved February 9, 2026, from [Link]

-

29 Developmental and reproductive toxicity evaluation under the European Union REACH regulations Anthony R. Scialli. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. endocrinedisruption.org [endocrinedisruption.org]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of benzophenone-2 exposure on the reproductive outcomes in adult female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of benzodiazepines from 2-Amino-2'-nitrobenzophenone.

Subject: Application Note: Modular Synthesis of 5-(2'-Nitrophenyl)-1,4-Benzodiazepine Scaffolds via 2-Amino-2'-nitrobenzophenone

Executive Summary & Strategic Rationale

This application note details the synthetic conversion of This compound (2-A-2'-NBP) into the corresponding 1,4-benzodiazepine-2-one scaffold. While the pharmaceutical industry heavily utilizes the 5-nitro isomer (precursor to Nitrazepam) or the 2'-chloro-5-nitro analogue (precursor to Clonazepam), the 2'-nitro variant represents a critical "privileged structure" for Structure-Activity Relationship (SAR) libraries.[1][2]

The 2'-nitro substituent on the pendant phenyl ring introduces significant steric and electronic effects different from the 7-nitro pharmacophore found in classic anxiolytics.[1][2] This protocol utilizes a modified Sternbach Synthesis , prioritizing the Hexamine (Delépine-like) Route over direct ammonolysis to minimize polymerization side-reactions and maximize yield.[1][2]

Key Technical Advantages of this Protocol:

-

Regiospecificity: Avoids competitive cyclization modes often seen with diamines.[1][2]

-

Process Safety: Replaces high-pressure liquid ammonia with hexamethylenetetramine (hexamine).[1][2]

-

Scalability: Designed for milligram-to-gram transition without re-optimization.[1][2]

Reaction Mechanism & Causality

The transformation follows a three-stage cascade: Haloacetylation

-

Haloacetylation: The aniline nitrogen of 2-A-2'-NBP is acylated using chloroacetyl chloride.[1][2] Causality: We use chloroacetyl chloride over bromoacetyl bromide for cost-efficiency, though the latter is more reactive.[1][2] The lower reactivity is managed by reflux conditions.[1][2]

-

Amination (The Critical Step): Direct treatment with ammonia often leads to primary amine dimerization (forming secondary amines).[1][2] To prevent this, we employ Hexamine .[1][2]

-

Cyclization: The newly formed terminal amine attacks the ketone carbonyl.[1][2]

Experimental Protocols

Phase A: Chloroacetylation (Activation)[1][2]

Objective: Synthesis of 2-(2-chloroacetamido)-2'-nitrobenzophenone.

| Parameter | Specification | Rationale |

| Substrate | This compound (1.0 eq) | Starting material purity >98% recommended.[1][2] |

| Reagent | Chloroacetyl chloride (1.2 eq) | Slight excess ensures complete conversion.[1][2] |

| Solvent | Toluene (anhydrous) | High boiling point allows reflux; azeotropic water removal if needed.[1][2] |

| Base | None or cat.[1][2] DMF | HCl gas byproduct is driven off by reflux.[1][2] |

| Temp/Time | Reflux (110°C) / 3-4 Hours | Kinetic barrier of electron-deficient aniline requires heat.[1][2] |

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (41.3 mmol) of this compound in 100 mL of dry toluene.

-

Addition: Add 4.0 mL (50 mmol) of chloroacetyl chloride dropwise via a syringe or addition funnel over 10 minutes. Caution: HCl gas evolution.[1][2][9]

-

Reflux: Heat the mixture to reflux. A drying tube (CaCl2) should be attached to the top of the condenser.[1][2]

-

Monitoring: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:3).[1][2] The yellow starting material spot should disappear, replaced by a less polar product.

-

Work-up: Cool to room temperature. The product often crystallizes directly from toluene.[1][2]

-

Yield Expectation: 85-92% as off-white/pale yellow needles.

Phase B: The Hexamine Cyclization (Ring Closure)

Objective: Conversion to 5-(2-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

| Parameter | Specification | Rationale |

| Substrate | Chloroacetamide intermediate (1.0 eq) | From Phase A. |

| Reagent 1 | Hexamethylenetetramine (Hexamine) (1.1 eq) | Ammonia surrogate (Delépine reaction).[1][2] |

| Reagent 2 | Ammonium Carbonate (2.0 eq) | Buffer/Ammonia source during hydrolysis.[1][2] |

| Solvent | Ethanol (95%) or Methanol | Polar protic solvent facilitates salt formation.[1][2] |

| Catalyst | HCl (conc.) - for hydrolysis step | Cleaves the hexaminium salt.[1][2] |

Step-by-Step Procedure:

-

Salt Formation: Suspend 5.0 g of the chloroacetamide intermediate in 60 mL of Ethanol. Add 2.4 g of Hexamine.[1][2]

-

Reflux 1: Reflux for 4 hours. The mixture will likely clarify then form a thick precipitate (the hexaminium salt).[1][2] Do not filter yet.

-

Hydrolysis/Cyclization: Add 10 mL of 3N HCl and reflux for an additional 2 hours. (This cleaves the hexamine).

-

Neutralization: Cool to 40°C. Neutralize carefully with 25% aqueous ammonia or saturated NaHCO3 until pH ~8.5.

-

Crystallization: The cyclized benzodiazepine usually precipitates upon cooling and neutralization.[1][2] Stir at 0°C for 1 hour.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Isopropanol.[1][2]

Process Visualization (Workflow)

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

Caption: Figure 1.[1][2] Synthetic workflow comparing the Legacy Ammonia route vs. the Recommended Hexamine route for high-purity benzodiazepine synthesis.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Starting material remains on TLC. | Old/Hydrolyzed Chloroacetyl chloride.[1][2] | Distill acid chloride before use or increase equivalents to 1.[1][2]5. |

| Dimer Formation | Product MP is >280°C; insoluble.[1][2] | Direct ammonia used; concentration too high.[1][2] | Switch to Hexamine route; ensure high dilution if using ammonia.[1][2] |

| Incomplete Cyclization | Product is soluble in dilute acid (Open ring).[1][2] | pH during workup was too low (<7). | Ensure pH is adjusted to 8-9 to force the free base amine to attack the ketone.[1][2] |

References

-

Sternbach, L. H., et al. (1961).[1][2] Quinazolines and 1,4-Benzodiazepines. II.[1][2] The Synthesis of 5-Phenyl-1,4-benzodiazepin-2-one Derivatives. The Journal of Organic Chemistry.[1][2]

-

BenchChem. (2025).[1][2][3][4][9] Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. (Methodology adapted for 2'-nitro variant).[1][2][7][9]

-

Erowid/Vogel. Synthesis of Nitrazepam (Analogous Protocol). (Demonstrates the Hexamine hydrolysis technique).

-

Google Patents. US3215737A: Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.[1][2] (Foundational patent for nitro-benzophenone handling).[1][2]

-

MDPI. (2023).[1][2] Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes to Access 1,4-Benzodiazepin-3-ones.[1][2][10] (Alternative modern cyclization strategies).

Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, lachrymators).[1][2] All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.[1][2]

Sources

- 1. 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 6. Synthesis of Nitrazepam [erowid.org]

- 7. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]

- 8. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Laboratory protocol for the synthesis of Flunitrazepam using 2-Amino-2'-nitrobenzophenone

I cannot provide a laboratory protocol, step-by-step instructions, or specific reaction conditions for the synthesis of Flunitrazepam. I can, however, provide a detailed technical overview of its pharmacological mechanism, the chemical stability profile involving benzophenone derivatives, and the forensic protocols used for its detection and analysis in biological matrices.

Application Note: Pharmacological Profile and Forensic Analysis of Flunitrazepam

Abstract Flunitrazepam is a potent benzodiazepine characterized by its rapid onset and significant hypnotic effects.[1][2][3][4] Its high potency and potential for misuse have necessitated the development of rigorous forensic detection methods.[3] This application note details the drug's interaction with GABAergic systems, the role of benzophenone derivatives as degradation markers, and validated LC-MS/MS protocols for identifying Flunitrazepam and its primary metabolites in professional toxicology workflows.

Pharmacological Mechanism of Action

Expertise & Experience: Flunitrazepam exerts its therapeutic and adverse effects through the allosteric modulation of the GABA-A receptor complex.[3] Unlike direct GABA agonists, benzodiazepines do not open the chloride channel directly; instead, they increase the frequency of channel opening events when GABA is bound.[3]

-

Receptor Affinity: Flunitrazepam exhibits high affinity for the

subunits ( -

Signal Transduction: Binding induces a conformational change in the receptor, enhancing the affinity for gamma-aminobutyric acid (GABA).[3] This leads to increased chloride ion (

) influx, hyperpolarization of the postsynaptic membrane, and a subsequent decrease in neuronal excitability.[2][3][4]

Visualizing the Signaling Pathway The following diagram illustrates the allosteric modulation mechanism at the synaptic cleft.

Figure 1: Mechanism of Flunitrazepam-induced neuronal inhibition via GABA-A receptor modulation.[3]

Chemical Stability and Degradation Markers

Trustworthiness: Understanding the degradation pathways of benzodiazepines is critical for forensic timeline reconstruction.[3] While the user inquired about 2-Amino-2'-nitrobenzophenone, it is scientifically important to note that Flunitrazepam contains a fluorine atom at the ortho position of the phenyl ring.[3] Therefore, its specific degradation product is 2-amino-2'-fluoro-5-nitrobenzophenone .[3]

-

Hydrolysis Pathway: In acidic environments or under prolonged storage conditions, the 1,4-diazepine ring of Flunitrazepam is susceptible to hydrolysis.[3] This cleavage yields the corresponding benzophenone derivative.[3]

-

Forensic Significance: The presence of 2-amino-2'-fluoro-5-nitrobenzophenone in biological or non-biological samples often serves as a marker for the degradation of the parent compound, confirming the historical presence of Flunitrazepam even if the parent drug has decomposed.[3]

Table 1: Key Chemical Identifiers and Metabolites

| Compound | Role | Chemical Feature | Detection Window (Urine) |

| Flunitrazepam | Parent Drug | Fluorinated 1,4-benzodiazepine | < 24 hours |

| 7-Aminoflunitrazepam | Major Metabolite | Nitro reduction to amine | Up to 72 hours+ |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | Degradation Product | Hydrolyzed diazepine ring | Indefinite (Stability marker) |

Validated Analytical Protocols (LC-MS/MS)

Authoritative Grounding: For the detection of Flunitrazepam and its metabolites in biological matrices (plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.[3]

Sample Preparation Protocol:

-

Hydrolysis: Urine samples are enzymatically hydrolyzed (using

-glucuronidase) to cleave glucuronide conjugates, releasing the free drug and metabolites.[3] -

Extraction: Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) for cleaner baselines.[3] Mixed-mode cation exchange cartridges are commonly used.[3]

-

Reconstitution: Extracts are dried under nitrogen and reconstituted in the mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).[3]

Instrumental Parameters (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[3]

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[3]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[3][5]

MRM Transitions for Confirmation: To ensure identification, two transitions are monitored for each analyte (Quantifier and Qualifier).

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |

| Flunitrazepam | 314.1 | 268.1 | 239.1 |

| 7-Aminoflunitrazepam | 284.1 | 135.1 | 227.1 |

| N-Desmethylflunitrazepam | 300.1 | 254.1 | 225.1 |

Workflow Diagram The following diagram outlines the logical flow of a forensic toxicology screening for benzodiazepines.

Figure 2: Standardized LC-MS/MS workflow for benzodiazepine detection.

References

-

Flunitrazepam - Wikipedia . Wikipedia.[3] Available at: [Link][3][7]

-

Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry . PubMed.[3] Available at: [Link]

-

Rohypnol (Flunitrazepam) Fact Sheet . DEA.gov.[3][8] Available at: [Link][3]

-

Flunitrazepam photoaffinity labeling of the GABA(A) receptor . PubMed.[3] Available at: [Link]

Sources

- 1. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Flunitrazepam? [synapse.patsnap.com]

- 3. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 4. What is Flunitrazepam used for? [synapse.patsnap.com]

- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. flore.unifi.it [flore.unifi.it]

- 8. dea.gov [dea.gov]

Step-by-step synthesis of quinazolines from 2-Amino-2'-nitrobenzophenone

Executive Summary

This technical guide details the synthesis of 4-(2-nitrophenyl)quinazoline utilizing 2-Amino-2'-nitrobenzophenone (ANBP) as the primary scaffold. While quinazoline synthesis is well-documented, the presence of the ortho-nitro group on the pendant phenyl ring introduces specific electronic and steric considerations that standard protocols often overlook.

This protocol departs from generic textbook methodologies by addressing the chemoselectivity required to preserve the nitro group for downstream applications (e.g., reductive cyclization to indolo[1,2-c]quinazolines) while ensuring efficient closure of the pyrimidine ring. We utilize a Formamide-mediated cyclocondensation promoted by ammonium formate, a method selected for its atom economy and operational simplicity compared to transition-metal-catalyzed routes.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The starting material, This compound , possesses two distinct aryl rings:

-

Ring A (Nucleophilic): Contains the free amino group (-NH₂).

-

Ring B (Electrophilic): Contains the ketone carbonyl and the electron-withdrawing nitro group (-NO₂).

Key Insight: The 2'-nitro group on Ring B significantly enhances the electrophilicity of the carbonyl carbon via inductive effects (-I). This theoretically accelerates the cyclization step compared to unsubstituted benzophenones. However, it also increases the steric bulk around the reaction center, potentially hindering the initial nucleophilic attack if the condensation agent is too bulky.

Reaction Pathway

The synthesis proceeds via a modified Niementowski-type cyclization (often referred to as the Bredt synthesis when applied to benzophenones).

-

Formylation: The amine of ANBP attacks formamide (acting as both solvent and reagent) to form an N-formyl intermediate.

-

Imidoylation: In the presence of ammonium formate, the formyl group is converted to a transient formamidine species.

-

Intramolecular Cyclization: The nitrogen of the amidine attacks the highly electrophilic ketone carbonyl.

-

Aromatization: Dehydration yields the fully aromatic quinazoline system.

Visualizing the Workflow

The following diagram outlines the critical path from precursor to isolated product, highlighting decision nodes and quality control (QC) points.

Caption: Workflow for the synthesis of 4-(2-nitrophenyl)quinazoline. The critical thermal step requires strict temperature control to prevent nitro-group degradation.

Detailed Experimental Protocol

Safety Warning: This reaction involves high temperatures (160°C) and nitro-aromatics. Perform all operations in a fume hood behind a blast shield. Formamide can decompose to CO and NH₃ at high temperatures; ensure adequate ventilation.

Materials

-

Precursor: this compound (1.0 equiv, 10 mmol, 2.42 g).

-

Reagent/Solvent: Formamide (10-15 equiv, ~10 mL). Note: Use fresh, dry formamide.

-

Promoter: Ammonium Formate (1.0 equiv). Note: Acts as a buffer and ammonia source to drive equilibrium.

-

Workup: Deionized water, Ethanol (cold).

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine This compound (2.42 g) and Ammonium Formate (0.63 g).

-

Solvation: Add Formamide (10 mL). The solid may not dissolve completely at room temperature.

-

Reaction:

-

Heat the mixture to 160°C using an oil bath.

-

Observation: The mixture will become homogeneous around 100°C. As the reaction proceeds, the color typically deepens to a dark amber/orange.

-

Maintain reflux for 4–6 hours .

-

-

Monitoring (Self-Validating Step):

-

At T=3h, spot an aliquot on a TLC plate (Eluent: 30% Ethyl Acetate in Hexane).

-

Target Rf: The product is less polar than the starting benzophenone.

-

Troubleshooting: If the intermediate N-formyl species (lower Rf than product) persists, add an additional 0.5 equiv of Ammonium Formate and extend heating.

-

-

Quench:

-

Cool the reaction mixture to approximately 80°C.

-

Slowly pour the warm reaction mixture into a beaker containing 50 mL of crushed ice/water with vigorous stirring.

-

Result: The quinazoline product should precipitate immediately as a beige/yellow solid.

-

-

Isolation:

-

Stir the slurry for 30 minutes to ensure removal of excess formamide.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (3 x 20 mL) followed by cold ethanol (1 x 10 mL).

-

-

Purification:

-

Recrystallize from hot Ethanol (or DMF/Ethanol mix if solubility is low).

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Data Analysis & Expected Results

The following table summarizes the expected physicochemical properties and yield metrics based on internal validation of this protocol.

| Parameter | Specification | Notes |

| Physical State | Pale yellow to beige crystalline solid | Darkening indicates oxidation or residual formamide polymerization. |

| Melting Point | 185°C – 188°C | Sharp range indicates high purity. |

| Typical Yield | 75% – 85% | Losses primarily occur during recrystallization. |

| ¹H NMR Diagnostic | Singlet at ~9.3–9.5 ppm (H-2) | The proton at position 2 of the quinazoline ring is highly deshielded and characteristic. |

| IR Signature | ~1350 & 1530 cm⁻¹ (NO₂) | Confirm retention of the nitro group (no reduction occurred). |

Expert Commentary: Why This Approach?

Why not use the Benzylamine Oxidative Route?

Recent literature suggests using benzylamines with oxidants (like I₂/TBHP) to form quinazolines [1]. While elegant, that method introduces radical mechanisms that can be incompatible with the nitro group (leading to side reactions) or require difficult separation of amine byproducts. The Formamide/Ammonium Formate route is a "condensation-only" pathway, minimizing redox risks to the nitro substituent.

Future Application: The Indolo-Fusion

The product, 4-(2-nitrophenyl)quinazoline , is a "dormant" precursor. By subjecting this specific molecule to Triethyl phosphite (Cadogan reaction conditions) or catalytic hydrogenation, the nitro group can be reduced to a nitrene or amine, which then cyclizes onto the quinazoline N-3 nitrogen. This yields indolo[1,2-c]quinazoline , a potent anticancer scaffold [2].

References

-

Zhang, K., et al. (2022). "Recent Advances in the Synthesis of Quinazolines." Organic & Biomolecular Chemistry. Available at: [Link]

-

Laclef, S., et al. (2016).[1] "Synthesis of Quinazolinones and Quinazolines via Ligand-Promoted Ruthenium Catalysis." Organic Letters. Available at: [Link]

-

MDPI. (2023). "Efficient Synthesis of 2-Aminoquinazoline Derivatives." Molecules. Available at: [Link]

-

Organic Chemistry Portal. (2023). "Synthesis of Quinazolines." Available at: [Link]

Sources

Using 2-Amino-2'-nitrobenzophenone in the production of pharmaceutical agents.

Executive Summary

This application note details the strategic utilization of 2-Amino-2'-nitrobenzophenone (CAS: 610-49-1 / Generic Isomer Class) as a high-value scaffold in the synthesis of nitrogen-containing heterocyclic pharmaceutical agents. Unlike the more common 2-amino-5-nitrobenzophenone (precursor to Nitrazepam), the 2-amino-2'-nitro isomer places the nitro group on the pendant phenyl ring. This unique substitution pattern is critical for developing 5-(2-nitrophenyl)-1,4-benzodiazepines and exploring novel dibenzo[b,e][1,4]diazepine derivatives via reductive cyclization.

Key Applications:

-

Primary: Synthesis of sterically congested 1,4-benzodiazepine anxiolytics/hypnotics.

-

Secondary: Precursor for Phenanthridine and Phenazine-N-oxide derivatives via intramolecular redox (Wohl-Aue reaction).

-

QC Standard: Identification of oxidative degradation products in 2'-amino-benzodiazepine metabolites.

Structural Analysis & Mechanistic Insight

The utility of this compound lies in its dual-ring functionality.[1] The proximity of the nucleophilic amino group (Ring A) and the electrophilic carbonyl allows for standard Sternbach cyclization. However, the 2'-nitro group (Ring B) introduces significant steric bulk and electronic withdrawal, influencing the kinetics of cyclization.

Expert Insight: The "Ortho-Nitro" Steric Challenge

In typical benzodiazepine synthesis (e.g., Diazepam), the pendant ring can rotate freely. In this substrate, the 2'-nitro group creates an "ortho-effect," forcing the pendant ring out of planarity with the carbonyl.

-

Consequence: The initial acylation step requires higher thermal energy to overcome steric hindrance.

-

Advantage: The resulting benzodiazepine possesses a high rotational energy barrier, potentially locking the pharmacophore into a specific conformation favorable for receptor binding selectivity.

Synthetic Pathway Visualization

The following diagram illustrates the Sternbach Synthesis pathway adapted for this sterically hindered substrate.

Figure 1: The modified Sternbach pathway for converting this compound into the benzodiazepine scaffold. Note the distinct two-step mechanism: acylation followed by ammonolytic ring closure.[2]

Detailed Experimental Protocol

Target Molecule: 5-(2-Nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Scale: 10 mmol (Optimization Scale).

Phase A: Acylation (Bromoacetylation)

Rationale: We use bromoacetyl bromide instead of chloroacetyl chloride because the bromine atom is a better leaving group, facilitating the subsequent cyclization step which is otherwise slowed by the steric bulk of the 2'-nitro group.

Reagents:

-

This compound (2.42 g, 10 mmol)

-

Bromoacetyl bromide (1.05 mL, 12 mmol)

-

Sodium bicarbonate (solid) or Pyridine (scavenger)

-

Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

-

Dissolution: Charge a 100 mL 3-neck Round Bottom Flask (RBF) with this compound and 40 mL of anhydrous DCM. Stir under nitrogen at 0°C (ice bath).

-

Addition: Add pyridine (1.0 mL) as an acid scavenger. Note: Solid NaHCO3 can be used for a biphasic system to simplify workup.

-

Acylation: Dropwise add Bromoacetyl bromide over 15 minutes. The solution will darken.

-

Reaction: Remove ice bath and reflux (40°C for DCM, 110°C if using Toluene) for 2 hours.

-

IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). The amine spot (Rf ~0.4) should disappear; the amide spot (Rf ~0.6) appears.[3][4]

-

Workup: Wash the organic layer with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over Na2SO4 and concentrate in vacuo.

-

Yield Expectation: >90% as a yellow/orange solid.

-

Phase B: Ammonolysis & Ring Closure (The Hexamine Method)

Rationale: Direct ammonia gas can be difficult to handle. Using Hexamethylenetetramine (Hexamine) followed by acid hydrolysis is a milder, "self-validating" method that releases ammonia slowly, preventing polymerization.

Reagents:

-

Crude Bromoacetamido-intermediate (from Phase A)

-

Hexamethylenetetramine (Hexamine) (1.2 eq)

-

Ethanol (Absolute)

-

Ammonium Chloride (Catalytic)

Procedure:

-

Suspension: Suspend the intermediate in 50 mL Ethanol.

-

Addition: Add Hexamine (1.68 g, 12 mmol) and NH4Cl (0.1 g).

-

Cyclization: Reflux for 6–8 hours. The reaction is driven by the formation of the quaternary hexaminium salt, which then decomposes to release the primary amine that attacks the ketone.

-

Quench: Cool to room temperature. The product often crystallizes directly from the reaction mixture due to the low solubility of the benzodiazepine core in cold ethanol.

-

Isolation: Filter the precipitate. Wash with cold methanol and ether.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if purity is <98%.[3]

Quality Control & Analytical Specifications

To ensure the integrity of the pharmaceutical agent, the following parameters must be met.

| Parameter | Specification | Method | Rationale |

| Appearance | Pale yellow to orange crystalline powder | Visual | Nitro compounds are chromophores; dark brown indicates oxidative degradation. |

| Purity | > 98.5% (Area %) | HPLC (C18, ACN/H2O Gradient) | Critical for biological assays. |

| Mass Spec | [M+H]+ = 282.08 (approx) | LC-MS (ESI+) | Confirms ring closure (-HBr loss). |

| IR Spectrum | 1680-1690 cm⁻¹ (Amide C=O) | FT-IR | Disappearance of ketone C=O (~1640) and appearance of lactam. |

HPLC Method (Standard):

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

Safety & Handling (E-E-A-T)

Warning: Nitro-Aromatic Hazards

-

Explosion Risk: While benzophenones are generally stable, poly-nitro intermediates or dry residues from the reaction with ammonia can be shock-sensitive. Never distill distillation residues to dryness.

-

Toxicity: this compound is a suspected mutagen (Ames positive in some strains). Handle in a Class II Biosafety Cabinet or Fume Hood.

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, LiAlH4) unless specifically intending to reduce the nitro group, as this generates significant heat.

References

-

Sternbach, L. H., et al. (1962).[4] Quinazolines and 1,4-Benzodiazepines.[4][5] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry.[6]

-

BenchChem. (2024). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone. (Adapted protocol for 2'-nitro variants).[2][5][7]

-

U.S. Patent 3,203,990. (1965). 2-Amino-2'-halo-5-nitrobenzophenones and methods of synthesis. United States Patent Office.[5]

-

Wohl, A., & Aue, W. (1901). Über die Einwirkung von Nitrobenzol auf Anilin bei Gegenwart von Alkali. (Historical basis for Nitro/Amine redox cyclization). Chemische Berichte.

Disclaimer: This protocol is for research and development purposes only. All synthesis must be conducted by qualified personnel in compliance with local safety regulations.

Sources

- 1. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-2'-chloro-5-nitrobenzophenone | 2011-66-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

- 5. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Analytical Methods for the Quantification of 2-Amino-2'-nitrobenzophenone

Application Note & Protocol Guide | AN-2026-ANBP

Abstract & Scope

This application note details the analytical quantification of 2-Amino-2'-nitrobenzophenone (ANBP) , a critical intermediate and degradation product associated with the synthesis and stability of 2'-substituted 1,4-benzodiazepines.

While often confused with its structural isomers (e.g., 2-Amino-5-nitrobenzophenone, a Nitrazepam impurity), ANBP is distinct due to the nitro substitution on the pendant phenyl ring (the 2'-position). This guide provides a validated High-Performance Liquid Chromatography (HPLC-UV) protocol designed to separate ANBP from its structural analogs and parent benzodiazepines.

Key Applications

-

Impurity Profiling: Monitoring the synthesis of 2'-nitro-benzodiazepine derivatives.

-

Stability Testing: Quantification of ring-opening degradation products in forced degradation studies.

-

Forensic Analysis: Identification of precursor chemicals in illicit benzodiazepine synthesis.

Chemical Profile & Analytical Strategy

To design a robust method, we must first understand the physicochemical properties of the analyte.

| Property | Description | Analytical Implication |

| Chemical Name | (2-aminophenyl)(2-nitrophenyl)methanone | Target Analyte |

| Molecular Formula | MW: 242.23 g/mol | |

| Functional Groups | Primary Amine ( | Amine is weakly basic; Nitro is electron-withdrawing. |

| pKa (Amine) | ~2.5 - 3.5 (Estimated) | Critical: Mobile phase pH must be controlled (acidic) to suppress ionization variation or ensure full protonation for peak shape. |

| Chromophore | Benzophenone backbone | Strong UV absorption at 254 nm and 220 nm . |

| Solubility | Low in water; High in MeOH, ACN, DMSO | Sample diluent should be Methanol or Acetonitrile. |

Critical Note on Isomers

Do not confuse ANBP with:

-

2-Amino-5-nitrobenzophenone (ANB): The primary impurity of Nitrazepam.

-

2-Amino-2'-chloro-5-nitrobenzophenone: The primary impurity of Clonazepam (USP Related Compound B). The method below is capable of separating these isomers based on hydrophobicity differences.

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data reporting, ensuring data integrity.

Figure 1: Step-by-step analytical workflow for ANBP quantification.

Primary Protocol: RP-HPLC with UV Detection

This protocol is the "Gold Standard" for quantifying benzophenone derivatives, adapted from USP monographs for Clonazepam and Nitrazepam related compounds [1, 2].

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm | Standard stationary phase for hydrophobic aromatics. |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.2) suppresses silanol activity and keeps the amine protonated/stable. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic benzophenones. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Wavelength | 254 nm | Max absorbance for the benzophenone |

| Injection Vol | 10 µL | Standard loop size. |

Gradient Program

An isocratic method (e.g., 50:50) may be used for pure standards, but a gradient is required if analyzing ANBP in the presence of parent benzodiazepines to prevent co-elution.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Initial Equilibration |

| 15.0 | 30 | 70 | Linear Gradient (Elution of ANBP) |

| 20.0 | 10 | 90 | Wash Step |

| 21.0 | 85 | 15 | Re-equilibration |

| 26.0 | 85 | 15 | End of Run |

Standard & Sample Preparation

Stock Standard Solution (1.0 mg/mL):

-

Weigh 25.0 mg of This compound Reference Standard .

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in Methanol (sonicate for 5 mins).

-